molecular formula C11H14OS B13252308 4-Methyl-3-phenylthiolan-3-ol

4-Methyl-3-phenylthiolan-3-ol

Cat. No.: B13252308
M. Wt: 194.30 g/mol
InChI Key: VOHNBGSSZGTLJY-UHFFFAOYSA-N
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Description

4-Methyl-3-phenylthiolan-3-ol is an organic compound with the molecular formula C₁₁H₁₄OS It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-phenylthiolan-3-ol typically involves the reaction of 4-methyl-3-phenylthiolane with an oxidizing agent. Common reagents used in this process include hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-phenylthiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium hypochlorite under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiols.

    Substitution: Halides, amines.

Scientific Research Applications

4-Methyl-3-phenylthiolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-phenylthiolan-3-ol involves its interaction with biological molecules through its thiol group. This interaction can lead to the formation of disulfide bonds, which can alter the structure and function of proteins. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-phenylthiolane: A precursor in the synthesis of 4-Methyl-3-phenylthiolan-3-ol.

    3-Phenylthiolane-3-ol: Lacks the methyl group, leading to different chemical properties.

    4-Methylthiolane-3-ol: Lacks the phenyl group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both a phenyl and a methyl group, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

4-methyl-3-phenylthiolan-3-ol

InChI

InChI=1S/C11H14OS/c1-9-7-13-8-11(9,12)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3

InChI Key

VOHNBGSSZGTLJY-UHFFFAOYSA-N

Canonical SMILES

CC1CSCC1(C2=CC=CC=C2)O

Origin of Product

United States

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